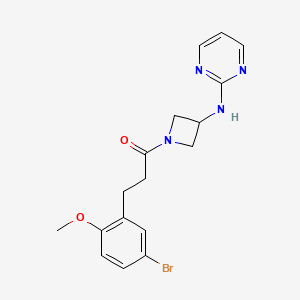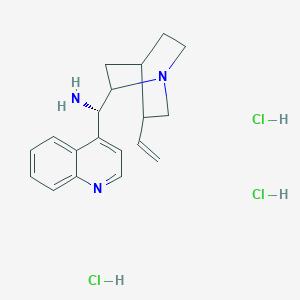![molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3](/img/structure/B2626373.png)
1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a spirocyclic compound characterized by a unique structural motif where a chroman ring is fused to a pyrrolidinone ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with their targets that lead to changes in cellular processes. For example, some compounds with a pyrrolidine ring have been synthesized as selective androgen receptor modulators (SARMs), which interact with androgen receptors to modulate their activity .
Biochemical Pathways
The affected biochemical pathways can also vary widely. For example, compounds with a pyrrolidine ring can influence a variety of pathways, including those involved in the response to androgens .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including the structure of the compound and the presence of functional groups . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, SARMs can have effects such as promoting muscle growth or bone density .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of a Michael addition followed by intramolecular cyclization. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring the process is sustainable and economically viable .
Análisis De Reacciones Químicas
Types of Reactions: 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique physicochemical properties
Comparación Con Compuestos Similares
Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the pent-4-enoyl group but shares the core spirocyclic structure.
Spiro[indoline-3,2’-pyrrolidin]-4-one: Contains an indoline ring instead of a chroman ring.
Spiro[oxindole-3,2’-pyrrolidin]-4-one: Features an oxindole ring, offering different biological activities
Uniqueness: 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the pent-4-enoyl group enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUISOVTHIWIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)


![2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2626301.png)

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)


![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

